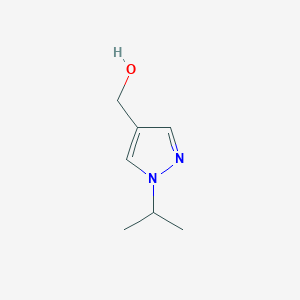

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKNSLLDUNVBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629680 |

Source

|

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007542-22-4 |

Source

|

| Record name | [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Isopropyl-1H-pyrazol-4-yl)methanol chemical properties and structure

An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-4-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with an isopropyl group at the N1 position and a hydroxymethyl group at the C4 position. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules and approved therapeutic agents.[1][2] This versatility makes its derivatives, such as this compound, valuable building blocks in the synthesis of novel compounds for drug discovery and agrochemical research.[1][3] This document provides a comprehensive overview of its chemical structure, properties, plausible experimental protocols for its synthesis and analysis, and its significance as a synthetic intermediate.

Chemical Properties and Structure

The structural and chemical properties of this compound are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, properties can be inferred from closely related analogues.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1007542-22-4[4][5] |

| Molecular Formula | C₇H₁₂N₂O[6] |

| SMILES | CC(C)n1cc(cn1)CO |

| InChI Key | Inferred from structure |

Physicochemical Properties

| Property | Value | Citation |

| Molecular Weight | 140.18 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | [7] |

| Boiling Point | ~326.8 ± 17.0 °C (Predicted for (1H-pyrazol-4-yl)methanol) | [7] |

| Density | ~1.311 ± 0.06 g/cm³ (Predicted for (1H-pyrazol-4-yl)methanol) | [7] |

| pKa | ~13.78 ± 0.50 (Predicted for (1H-pyrazol-4-yl)methanol) | [7] |

| Solubility | Soluble in DMSO (Predicted for (1H-pyrazol-4-yl)methanol) | [7] |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not explicitly published. However, based on standard organic chemistry practices and published syntheses of analogous compounds, the following protocols are proposed.

Proposed Synthesis

The synthesis can be envisioned as a two-step process: (1) N-isopropylation of a pyrazole-4-carboxylate ester, followed by (2) reduction of the ester to the primary alcohol.

Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the N-alkylation of similar pyrazole systems.[3]

-

Materials: Ethyl 1H-pyrazole-4-carboxylate, Isopropyl bromide (2-bromopropane), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target ester.

-

Step 2: Synthesis of this compound

This reduction protocol is based on the synthesis of similar pyrazolyl- and imidazolyl-methanol compounds.[7][8][9]

-

Materials: Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH) solution (1 M), Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the stirred LAH suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to 0 °C and carefully quench the reaction by sequential dropwise addition of water, followed by 1 M NaOH solution.[8]

-

Stir the resulting mixture for 20-30 minutes.

-

Add anhydrous MgSO₄ to dry the mixture and filter through a pad of celite.[7][8]

-

Wash the filter cake with THF and methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography.

-

Proposed Analytical Method: HPLC

This method is based on a general protocol for the analysis of organic compounds containing a pyrazole ring.[6]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 or C8 reverse-phase column.

-

Mobile Phase: Acetonitrile-water gradient system.

-

Column Temperature: 30°C ± 1°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength between 200-300 nm.[6]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 μm syringe filter before injection.

-

System Suitability: The method should be validated to ensure the separation of the target compound from impurities, with a peak resolution of ≥1.5.[6] The theoretical plate count should be ≥5000, and the peak symmetry factor should be ≤2.0.[6]

Significance in Research and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][10] this compound serves as a key intermediate, providing a platform for further chemical elaboration. The hydroxymethyl group at the 4-position is a versatile handle for introducing other functional groups or for linking the pyrazole core to other molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizations

Diagrams

Caption: Proposed two-step synthetic workflow for this compound.

Caption: General experimental workflow for the HPLC analysis of the target compound.

Caption: Conceptual role of the pyrazole building block in drug discovery pipelines.

Safety and Handling

Safety data sheets for structurally similar compounds indicate that this chemical should be handled with care. It may cause skin and serious eye irritation.[11][12]

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[11][13]

-

Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration is recommended.[6][11]

-

Incompatible Materials: Strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

References

- 1. This compound | 1007542-22-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound DiscoveryCPR 1007542-22-4 [sigmaaldrich.com]

- 5. Hit2Lead | this compound | CAS# 1007542-22-4 | MFCD08059963 | BB-4015218 [hit2lead.com]

- 6. nicebiochem.com [nicebiochem.com]

- 7. (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9 [m.chemicalbook.com]

- 8. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

Technical Guide: Synthesis and Characterization of (1-Isopropyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Isopropyl-1H-pyrazol-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the pyrazole ring system with a formyl group at the 4-position via the Vilsmeier-Haack reaction. The subsequent step is the reduction of the formyl group to a hydroxymethyl group.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

The key intermediate, 1-Isopropyl-1H-pyrazole-4-carbaldehyde, is synthesized via the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5] The reaction proceeds by the electrophilic substitution of the pyrazole ring with the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

The starting material, 1-isopropyl-1H-pyrazole, can be prepared by the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent.[6]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-pyrazole (1 equivalent) in anhydrous DMF. The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Isopropyl-1H-pyrazole-4-carbaldehyde.

Step 2: Synthesis of this compound

The final product, this compound, is obtained by the reduction of the aldehyde group of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation.[7][8][9][10]

Experimental Protocol:

-

Reduction Reaction: In a round-bottom flask, dissolve 1-Isopropyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups), the pyrazole ring protons, and the hydroxymethyl group (a singlet or a doublet for the CH₂ protons and a broad singlet for the OH proton).

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the pyrazole ring, and the hydroxymethyl group.

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.4 (d, 6H) | ~22 |

| Isopropyl CH | ~4.5 (sept, 1H) | ~50 |

| Pyrazole H-3 | ~7.5 (s, 1H) | ~138 |

| Pyrazole H-5 | ~7.6 (s, 1H) | ~128 |

| CH₂OH | ~4.5 (s, 2H) | ~57 |

| OH | ~2.0-3.0 (br s, 1H) | - |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.[11][12][13]

Expected FT-IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (pyrazole ring) | 1500-1600 |

| C-O stretch (primary alcohol) | 1000-1085 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.[14][15][16][17][18]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 140.19

-

Major Fragmentation Peaks: Loss of the isopropyl group ([M-43]⁺), loss of the hydroxymethyl group ([M-31]⁺), and characteristic fragmentation of the pyrazole ring.

Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. whitman.edu [whitman.edu]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide on the Spectroscopic Data of (1-Isopropyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Isopropyl-1H-pyrazol-4-yl)methanol (CAS No: 1007542-22-4). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predictive data derived from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and utilization of this pyrazole derivative in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from closely related compounds, including (1-Isopropyl-1H-pyrazol-4-yl)methanamine and 1-Isopropyl-pyrazole.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 | s | 1H | H-5 (pyrazole ring) | The chemical shift is influenced by the electron-donating hydroxymethyl group. |

| ~7.4 | s | 1H | H-3 (pyrazole ring) | Expected to be slightly upfield compared to H-5. |

| ~4.6 | d | 2H | -CH₂OH | The signal for the methylene protons adjacent to the hydroxyl group. |

| ~4.4 | sept | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group, split by the six methyl protons. |

| ~1.8 | t (br) | 1H | -OH | A broad singlet or triplet for the hydroxyl proton, which may exchange with D₂O. |

| ~1.4 | d | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isopropyl group, split by the methine proton. |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment | Notes |

| ~138 | C-5 (pyrazole ring) | The carbon atom of the pyrazole ring adjacent to the nitrogen of the isopropyl group. |

| ~129 | C-3 (pyrazole ring) | The other CH carbon of the pyrazole ring. |

| ~118 | C-4 (pyrazole ring) | The carbon atom bearing the hydroxymethyl group. |

| ~58 | -CH₂OH | The carbon of the hydroxymethyl group. |

| ~51 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~23 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2970-2850 | Strong | C-H stretch (aliphatic - isopropyl and methylene) |

| 1550-1450 | Medium-Strong | C=N and C=C stretch (pyrazole ring) |

| 1470-1450 | Medium | C-H bend (aliphatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 140.10 | [M]⁺ (Molecular Ion) |

| 125.08 | [M - CH₃]⁺ |

| 111.09 | [M - CH₂OH]⁺ |

| 98.06 | [M - C₃H₆]⁺ |

| 81.05 | [C₄H₅N₂]⁺ (pyrazolyl-methyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. Data is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically averaged.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. The spectrum is acquired with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds are used. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and accessory absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or methanol is injected.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. Electrospray Ionization (ESI) can also be used, particularly for LC-MS, which would show the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information about the molecule.

Visualizations

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Navigating the Physicochemical Landscape of (1-Isopropyl-1H-pyrazol-4-yl)methanol: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of the novel compound (1-Isopropyl-1H-pyrazol-4-yl)methanol. This whitepaper addresses a critical knowledge gap, providing a foundational framework for the physicochemical characterization of this promising pyrazole derivative.

While specific experimental solubility and stability data for this compound is not yet publicly available, this guide furnishes researchers with the necessary protocols and theoretical understanding to conduct a thorough investigation of its properties. The document outlines standardized methodologies for determining solubility in a range of common laboratory solvents and for assessing its stability under various conditions, crucial steps in the early stages of drug discovery and development.

Hypothetical Solubility Profile: A Framework for Investigation

To facilitate a structured approach to solubility testing, the following table presents a template for recording experimental data. This allows for a direct comparison of the compound's solubility across solvents with varying polarities.

| Solvent | Solvent Polarity (Dielectric Constant, ε at 20°C) | Predicted Solubility | Experimental Solubility ( g/100 mL) at 25°C | Observations |

| Water | 80.1 | Low to Moderate | Data not available | |

| Methanol | 32.7 | High | Data not available | |

| Ethanol | 24.5 | High | Data not available | |

| Isopropanol | 19.9 | High | Data not available | |

| Acetone | 20.7 | Moderate to High | Data not available | |

| Dichloromethane | 9.1 | Moderate | Data not available | |

| Toluene | 2.4 | Low | Data not available | |

| Hexane | 1.9 | Low | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Data not available | |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Data not available |

Experimental Protocols: A Step-by-Step Guide

This section details the established methodologies for determining the solubility and stability of a new chemical entity such as this compound.

Solubility Determination

A common and effective method for determining solubility is the shake-flask method .[1] This technique involves adding an excess of the solid compound to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until equilibrium is reached. After allowing any undissolved solid to settle, a sample of the supernatant is carefully withdrawn and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This process is repeated for each solvent of interest.

For a more rapid assessment, qualitative solubility tests can be performed by adding a small, measured amount of the compound to a test tube containing the solvent and observing its dissolution.[2][3][4] While less precise, this can provide a quick indication of solubility.

Stability Assessment

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life and clinical viability.[5][6] Stability testing typically involves subjecting the compound to a range of environmental conditions to assess its degradation over time.[5][6][7][8][9]

Forced Degradation Studies: These studies are designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.[6] Common stress conditions include:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) and monitored over time.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: The solid compound or a solution is heated to an elevated temperature.

-

Photostability: The compound is exposed to light of a specific wavelength and intensity, as outlined in ICH guideline Q1B.

Long-Term and Accelerated Stability Studies: These studies are performed on the drug substance in its intended storage container to establish a re-test period or shelf life.[5][6][7]

-

Long-Term Stability: Testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]

-

Accelerated Stability: Testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

Samples are pulled at specific time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity and the presence of any degradation products.[5][7]

Visualizing the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. m.youtube.com [m.youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. japsonline.com [japsonline.com]

- 6. gmpsop.com [gmpsop.com]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. pharmtech.com [pharmtech.com]

- 9. www3.paho.org [www3.paho.org]

The Expanding Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for versatile modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2][3] Over the past decade, research into novel pyrazole derivatives has intensified, revealing their significant potential in treating a range of human diseases. These compounds have demonstrated potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties, among others.[1][4][5][6][7] This technical guide provides an in-depth overview of the core biological activities of these emerging therapeutic agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activity

Novel pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][8][9][10][11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[4][9][10]

Inhibition of Protein Kinases

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling.[12][13] Many of these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[4][9][14]

-

EGFR/VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a promising strategy to combat cancer by simultaneously targeting tumor cell proliferation and angiogenesis.[14] Pyrazole derivatives have been designed to fit into the ATP-binding sites of these kinases, effectively blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[3][14][15]

-

CDK Inhibition: Cyclin-Dependent Kinases are essential for cell cycle progression.[16][17] By inhibiting CDKs, particularly CDK2, novel pyrazoles can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[1][8][18][19]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel pyrazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Target Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [1] |

| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [1] |

| 168 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [1] |

| 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [4] |

| 29 | MCF-7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | - | - | [8] |

| 41 | MCF-7, HepG2 | 1.937, 3.695 (µg/mL) | Doxorubicin | 4.162, 3.832 (µg/mL) | [8] |

| 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |

| 48 | HCT116, HeLa | 1.7, 3.6 | - | - | [8] |

| Compound 4 | HepG2 (Liver) | 0.31 | Erlotinib | 10.6 | [14] |

| KA5 | HepG2 (Liver) | 8.5 | Sorafenib | 4.51 | [20] |

| Pyrazoles (Misc.) | HCT-116, MCF-7 | 7.74-82.49, 4.98-92.62 (µg/mL) | Doxorubicin | 5.23, 4.17 (µg/mL) | [21] |

Signaling Pathway Visualization

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom microplates

-

Novel pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 × 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, including the well-known selective COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory properties.[22][23][24] Novel analogs are being developed as potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][22]

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[22] Some newer derivatives exhibit dual inhibitory activity against both COX-2 and 5-LOX, which not only provides a broader anti-inflammatory effect by inhibiting both prostaglandin and leukotriene pathways but may also offer a better safety profile, particularly concerning gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[1][25][26]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected novel pyrazole derivatives.

| Compound ID/Series | Assay | Target | IC50 / % Inhibition | Reference Compound | Reference Value | Reference |

| 128c | In vitro | COX-2 | IC50 = 0.62 µM (SI=8.85) | - | - | [1] |

| 129b | In vitro | COX-2 | IC50 = 0.88 µM (SI=9.26) | - | - | [1] |

| 132b | In vitro | COX-2 | IC50 = 3.5 nM | - | - | [1] |

| 144-146 | In vivo (Paw Edema) | Inflammation | 78.9–96% Inhibition | Celecoxib | 82.8% Inhibition | [1] |

| 149 | In vitro | COX-1, COX-2, 5-LOX | IC50 = 5.40, 0.01, 1.78 µM | - | - | [1] |

| 6g | In vitro (LPS-stimulated BV2 cells) | IL-6 Suppression | IC50 = 9.562 µM | Dexamethasone, Celecoxib | 6g showed better potency | [7][27][28] |

| Pyrazole-thiazole hybrid | In vitro | COX-2 / 5-LOX | IC50 = 0.03 µM / 0.12 µM | - | - | [22] |

SI = Selectivity Index (IC50 COX-1 / IC50 COX-2)

Signaling Pathway Visualization

Caption: Dual inhibition of COX and 5-LOX pathways by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Materials:

-

Wistar albino or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test pyrazole derivative

-

Reference drug (e.g., Diclofenac sodium or Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the rats into several groups (n=6 per group): a control group (vehicle), a reference group (standard drug), and test groups (different doses of the pyrazole derivative). Fast the animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This is the baseline reading (V₀).

-

Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Induction of Edema: One hour after the administration of the test agents, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). Let these readings be Vₜ.

-

Data Analysis:

-

Calculate the edema volume (swelling) at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100

-

Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

-

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with various analogs exhibiting significant antibacterial and antifungal activities.[2][29][30][31][32]

Spectrum of Activity

Novel pyrazoles have been tested against a range of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans, Aspergillus niger).[2][32]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Reference |

| 21a | S. aureus, B. subtilis | 62.5 | Chloramphenicol | >125 | [2] |

| 21a | K. pneumoniae, E. coli | 125 | Chloramphenicol | >125 | [2] |

| 21a | C. albicans, A. flavus | 2.9 - 7.8 | Clotrimazole | >125 | [2] |

| Compound 3 | E. coli | 0.25 | Ciprofloxacin | 0.5 | [32] |

| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [32] |

| Compound 2 | A. niger | 1 | Clotrimazole | - | [32] |

Experimental Workflow Visualization

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a broth medium. Following incubation, the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.

Materials:

-

Test microorganism

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Test pyrazole derivative, stock solution in DMSO

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), pick several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. In the first column, add an additional 100 µL of the pyrazole stock solution (at a concentration twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last dilution well. This creates a gradient of compound concentrations.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final desired test concentrations.

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no drug).

-

Sterility Control: A well containing 200 µL of uninoculated MHB.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.

Other Notable Biological Activities

Beyond the major areas discussed, novel pyrazole derivatives have shown significant promise in neurology and virology.

Anticonvulsant and Neuroprotective Effects

Certain pyrazole derivatives have demonstrated potent anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays.[6][33][34][35] Some compounds have shown efficacy comparable or superior to standard antiepileptic drugs like phenytoin and phenobarbital.[33] Additionally, pyrazoles are being investigated for their neuroprotective effects, particularly in the context of spinal cord injury and other neurodegenerative conditions, where they can exhibit anti-inflammatory and antioxidant properties within the central nervous system.[7][16][17][28] For example, compound 6g was identified as a potent inhibitor of IL-6 expression in microglial cells, suggesting its potential to mitigate secondary inflammation in spinal cord injuries.[7][27][28]

Antiviral Activity

The broad biological activity of pyrazoles extends to antiviral applications.[26][36][37] Research has shown that specific pyrazole derivatives can inhibit the replication of various viruses. For instance, certain compounds have demonstrated complete protection against the Newcastle disease virus (NDV) in assays. More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential agents against a range of coronaviruses, including SARS-CoV-2, showing promising activity in plaque reduction assays.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[32] The Knorr pyrazole synthesis, a classic and versatile method, involves the reaction of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with a hydrazine.[5] Modern synthetic methodologies often employ catalysts or alternative conditions (e.g., microwave irradiation, nano-catalysts) to improve yields, shorten reaction times, and enhance regioselectivity.

General Synthetic Workflow

Caption: General workflow for the synthesis of novel pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the immense potential of this chemical class to address significant unmet medical needs in oncology, inflammatory disorders, infectious diseases, and neurology. The versatility of pyrazole chemistry allows for fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of pyrazole-based drugs. Future research will likely focus on developing compounds with multi-target activities and improved safety profiles, further solidifying the importance of pyrazoles in modern medicinal chemistry.

References

- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. [PDF] The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer | Semantic Scholar [semanticscholar.org]

- 8. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 17. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]

- 24. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. asm.org [asm.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 37. chemrevlett.com [chemrevlett.com]

(1-Isopropyl-1H-pyrazol-4-yl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in contemporary medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4][5] This technical guide focuses on a specific, promising, yet underexplored member of this family: (1-Isopropyl-1H-pyrazol-4-yl)methanol . This scaffold offers a unique combination of features—a hydrogen bond-accepting and -donating pyrazole core, a lipophilic isopropyl group for potential hydrophobic interactions, and a versatile hydroxymethyl handle for further chemical elaboration.

This guide will provide a comprehensive overview of the synthesis of this core scaffold, present its potential applications with illustrative data from closely related pyrazole derivatives, detail relevant experimental protocols, and visualize key concepts to aid researchers in harnessing the potential of this valuable building block.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-Isopropyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7).[1][3][6] The general strategy involves the reduction of the carboxylic acid, typically via its ester, to the corresponding primary alcohol.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 1-Isopropyl-1H-pyrazole-4-carboxylic acid (General Procedure)

-

To a solution of 1-Isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or methanol, ~5-10 mL per gram of carboxylic acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl or methyl ester of 1-isopropyl-1H-pyrazole-4-carboxylic acid.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 2: Reduction of the Ester to this compound (General Procedure)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent such as Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of the pyrazole ester from Step 1 (1.0 eq) in the same anhydrous solvent to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of celite, washing the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by silica gel column chromatography to obtain the final compound.

The following diagram illustrates the general synthetic workflow:

Application as a Scaffold in Kinase Inhibitor Design

While specific biological data for derivatives of this compound are not extensively available in the public domain, the broader class of pyrazole-containing molecules has proven to be a rich source of potent and selective kinase inhibitors.[4][7] The pyrazole scaffold can act as a versatile hinge-binding motif, mimicking the adenine region of ATP, while the substituents on the ring can be tailored to achieve selectivity and desired physicochemical properties.

The this compound core offers several strategic advantages for kinase inhibitor design:

-

Hinge-Binding: The pyrazole ring itself can form critical hydrogen bonds with the kinase hinge region.

-

Hydrophobic Pocket Interaction: The N1-isopropyl group can occupy hydrophobic pockets near the ATP-binding site, potentially enhancing potency and selectivity.

-

Vector for Further Synthesis: The C4-methanol group provides a crucial attachment point for building out into the solvent-exposed region, allowing for the modulation of properties such as solubility and cell permeability, or for targeting additional interaction sites.

To illustrate the potential of this scaffold, the following table summarizes the activity of several known pyrazole-based kinase inhibitors that share structural similarities.

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound |

| Ruxolitinib | JAK1, JAK2 | ~3 | - |

| Itacitinib | JAK1 | ~3 | - |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | CDK2/cyclin E | 980 | - |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a) | JNK3 | 227 | - |

| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | FGFR1, FGFR2, FGFR3 | 46, 41, 99 | - |

Disclaimer: The data in this table is for illustrative purposes to show the potential of the pyrazole scaffold and are not from compounds directly derived from this compound.

Representative Signaling Pathway: MAPK/ERK Pathway

Many pyrazole-based inhibitors target kinases within key signaling cascades that are often dysregulated in cancer and inflammatory diseases. The MAPK/ERK pathway is a prime example of such a cascade, playing a central role in cell proliferation, differentiation, and survival.

Inhibitors based on the this compound scaffold could potentially be designed to target kinases such as Raf or MEK within this pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from the this compound scaffold, a variety of in vitro assays are typically employed. Below is a representative protocol for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Further dilute these into the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a suitable microplate (e.g., 96-well or 384-well), add the kinase, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The following diagram outlines the general workflow for a kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis from readily available precursors, combined with the proven track record of the broader pyrazole class in medicinal chemistry, makes it an attractive core for further exploration. While there is a current gap in publicly available data for specific derivatives of this scaffold, the principles outlined in this guide provide a solid foundation for its application in drug discovery programs.

Future work should focus on the synthesis of compound libraries based on this core, followed by screening against various biological targets, particularly protein kinases. The hydroxymethyl group at the 4-position is ripe for derivatization, allowing for the exploration of a wide chemical space. Structure-activity relationship (SAR) studies on these derivatives will be crucial in identifying potent and selective modulators of disease-relevant pathways. The insights provided in this guide are intended to facilitate these future endeavors and unlock the full potential of the this compound scaffold in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemscene.com [chemscene.com]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of (1-Isopropyl-1H-pyrazol-4-yl)methanol Bioactivity: A Technical Guide

Introduction

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a small molecule featuring a pyrazole core. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] This guide outlines a comprehensive in silico workflow to predict the potential bioactivity of this compound, providing a framework for its further investigation as a potential therapeutic agent. The process encompasses target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to elucidate its pharmacological potential.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational approach.[6][7][8] This workflow is designed to systematically identify potential biological targets, evaluate the binding affinity, and assess the pharmacokinetic and pharmacodynamic properties of the molecule entirely through computational means.[9][10]

Caption: A generalized workflow for the in silico prediction of small molecule bioactivity.

Ligand and Target Preparation

Ligand Preparation

The initial step involves the preparation of the 3D structure of this compound. This is crucial for subsequent docking studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12N2O | PubChem |

| Molecular Weight | 140.18 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like MarvinSketch or ChemDraw.

-

3D Structure Conversion: The 2D structure is converted into a 3D structure using software such as Open Babel or the builder module in molecular modeling suites.

-

Energy Minimization: The 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

-

File Format Conversion: The final structure is saved in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Target Identification and Preparation

Given the lack of specific bioactivity data for this compound, potential protein targets are identified based on the known activities of other pyrazole-containing compounds. These often include enzymes and receptors involved in inflammation and cancer pathways.

Table 2: Potential Protein Targets for this compound

| Target Name | PDB ID | Associated Disease | Rationale |

| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, Cancer | Many pyrazole derivatives are known COX-2 inhibitors. |

| c-Jun N-terminal kinase 1 (JNK1) | 2P33 | Inflammation, Cancer | A key enzyme in inflammatory signaling pathways. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | Cancer | A target for many small molecule kinase inhibitors. |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 4YHT | Cancer | A common target in melanoma and other cancers. |

Experimental Protocol: Target Preparation

-

Protein Structure Retrieval: The 3D crystallographic structures of the selected target proteins are downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which are often absent in crystallographic files.

-

Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.

-

File Format Conversion: The prepared protein structure is saved in the .pdbqt format for use with AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] This helps in estimating the binding affinity and identifying key interactions.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Input Files: The prepared ligand and receptor files in .pdbqt format are used as input.

-

Configuration File: A configuration file is created specifying the file paths for the ligand and receptor, the center and dimensions of the grid box, and the number of binding modes to generate.

-

Execution: AutoDock Vina is executed from the command line using the configuration file.

-

Analysis of Results: The output file contains the predicted binding poses and their corresponding binding affinities in kcal/mol. The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

Table 3: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.2 |

| c-Jun N-terminal kinase 1 (JNK1) | 2P33 | -6.8 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.5 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 4YHT | -6.5 |

Note: The binding affinity values presented here are hypothetical and for illustrative purposes.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[13] These predictions help in identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction

-

Input: The SMILES string or a 2D structure file of this compound is submitted to an online ADMET prediction server such as SwissADME or pkCSM.

-

Property Calculation: The server calculates a wide range of physicochemical, pharmacokinetic, and toxicological properties.

-

Analysis: The results are analyzed to assess the compound's potential for oral bioavailability, metabolic stability, and toxicity.

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Can potentially cross the blood-brain barrier. |

| Distribution | ||

| VDss (log L/kg) | 0.5 | Moderate distribution in tissues. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.3 | Moderate clearance rate. |

| Toxicity | ||

| AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Note: These are hypothetical prediction values for illustrative purposes.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to understand the dynamic behavior of the ligand-protein complex and to assess its stability over time.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

-

System Preparation: The best-docked complex of this compound and the target protein (e.g., VEGFR2) is selected. The complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This allows the system to reach the desired temperature and pressure.

-

Production Run: A production MD run is performed for a significant duration (e.g., 100 ns).

-

Trajectory Analysis: The trajectory from the production run is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and to observe the stability of the ligand-protein interactions over time.

Caption: A potential signaling pathway (VEGF) that could be modulated by the compound.

Conclusion

This in silico investigation provides a preliminary assessment of the potential bioactivity of this compound. The computational workflow, from target identification to molecular dynamics, suggests that this compound may exhibit inhibitory activity against kinases such as VEGFR2, with a favorable ADMET profile. These findings warrant further experimental validation through in vitro and in vivo studies to confirm the predicted bioactivities and to explore the therapeutic potential of this molecule. The integration of computational methods can significantly accelerate the early stages of drug discovery by prioritizing promising candidates for further development.[6][7]

References

- 1. This compound | 1007542-22-4 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 7. Drug Discovery Workflow - What is it? [vipergen.com]

- 8. researchgate.net [researchgate.net]

- 9. medium.com [medium.com]

- 10. What are computational methods in drug discovery? [synapse.patsnap.com]

- 11. biomolecularmodelling.com [biomolecularmodelling.com]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Substituted Pyrazole Methanol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] A particularly promising subclass is that of substituted pyrazole methanol compounds, which feature a hydroxymethyl group or a substituted methyl group attached to the pyrazole ring. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The structural versatility of the pyrazole core, combined with the reactive and hydrogen-bonding capabilities of the methanol moiety, allows for the fine-tuning of physicochemical properties and biological targets.[2] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols for substituted pyrazole methanol compounds, serving as a resource for researchers in drug discovery and development.

Synthesis of Substituted Pyrazole Methanol Compounds

The synthesis of substituted pyrazole methanol compounds often involves multi-step reaction sequences. A common strategy is the functionalization of a pre-formed pyrazole ring. For instance, (1,3-diphenyl-1H-pyrazol-4-yl)methanol is a key intermediate that can be synthesized and subsequently modified.

General Synthesis Workflow

A representative workflow for the synthesis of substituted pyrazole methanol derivatives, such as N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, is depicted below. This process typically starts with the Vilsmeier-Haack formylation of a suitable precursor to introduce a carbaldehyde group, which is then reduced to the methanol derivative and can be further functionalized.

Anticancer Activity

Substituted pyrazole methanol derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and tubulin polymerization.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole methanol derivatives from the literature.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 5a | MCF-7 (Breast) | Antiproliferative | 1.88 ± 0.11 | [5] |

| 5a | B16-F10 (Melanoma) | Antiproliferative | 2.12 ± 0.15 | [5] |

| 5b | K562 (Leukemia) | Growth Inhibition | 0.021 | [3] |

| 5b | A549 (Lung) | Growth Inhibition | 0.69 | [3] |

| 4a | K562 (Leukemia) | Growth Inhibition | 0.26 | [3] |

| 4a | A549 (Lung) | Growth Inhibition | 0.19 | [3] |

| Compound 7c | HCT-116 (Colon) | Growth Inhibition | logGI50 < -4 | [6] |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[1][7]

Materials:

-

96-well flat-bottom sterile plates

-

Selected cancer cell line(s)

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Substituted pyrazole methanol compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-